molecular formula C20H27N3O3 B5960780 3-Hydroxy-1-(2-methoxyethyl)-3-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-ylmethyl)piperidin-2-one

3-Hydroxy-1-(2-methoxyethyl)-3-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-ylmethyl)piperidin-2-one

Cat. No.: B5960780
M. Wt: 357.4 g/mol
InChI Key: BWHOGROIJSMHIZ-UHFFFAOYSA-N
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Description

“3-Hydroxy-1-(2-methoxyethyl)-3-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-ylmethyl)piperidin-2-one” is a complex organic compound that belongs to the class of piperidin-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-Hydroxy-1-(2-methoxyethyl)-3-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-ylmethyl)piperidin-2-one” typically involves multi-step organic reactions. Common synthetic routes may include:

    Step 1: Formation of the piperidin-2-one core through cyclization reactions.

    Step 2: Introduction of the hydroxy group at the 3-position via hydroxylation reactions.

    Step 3: Attachment of the 2-methoxyethyl group through alkylation reactions.

    Step 4: Incorporation of the tetrahydropyrido[4,3-b]indole moiety via condensation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“3-Hydroxy-1-(2-methoxyethyl)-3-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-ylmethyl)piperidin-2-one” can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of “3-Hydroxy-1-(2-methoxyethyl)-3-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-ylmethyl)piperidin-2-one” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    Pathways: Influence on biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-1-(2-methoxyethyl)-3-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-ylmethyl)piperidin-2-one: can be compared with other piperidin-2-one derivatives, such as:

Uniqueness

The uniqueness of “this compound” lies in its specific functional groups and structural features, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

3-hydroxy-1-(2-methoxyethyl)-3-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-ylmethyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-26-12-11-23-9-4-8-20(25,19(23)24)14-22-10-7-18-16(13-22)15-5-2-3-6-17(15)21-18/h2-3,5-6,21,25H,4,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHOGROIJSMHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC(C1=O)(CN2CCC3=C(C2)C4=CC=CC=C4N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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